REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.CCO.CC(O)=O>[Pd].C1COCC1>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][S:12]([NH2:15])(=[O:13])=[O:14])=[CH:3][C:2]=1[CH3:1]
|
Name
|
sulfonamide
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])CS(=O)(=O)N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred under hydrogen (40 psi) for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this mixture heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitated product
|
Type
|
FILTRATION
|
Details
|
This solution was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ether:hexane 1:1 (200 ml)
|
Type
|
CUSTOM
|
Details
|
to yield 27.28 g (99%) of pure 15
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)CS(=O)(=O)N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |